(1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol
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Overview
Description
(1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s unique structure, featuring a cyclopropylmethyl group and a cyclobutanol moiety, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethylamine and 1-methylcyclobutanone.
Reaction Conditions: The key step involves the reductive amination of 1-methylcyclobutanone with cyclopropylmethylamine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and suitable bases like triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
(1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biology: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-tert-butyl-1-[(cyclopropylmethyl)amino]cyclohexane-1-carboxylic acid .
- Other cyclopropylmethyl-substituted amines and cyclobutanol derivatives.
Uniqueness
The uniqueness of (1S,2S)-2-[(Cyclopropylmethyl)amino]-1-methylcyclobutan-1-ol lies in its specific stereochemistry and the presence of both cyclopropylmethyl and cyclobutanol moieties. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1S,2S)-2-(cyclopropylmethylamino)-1-methylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11)5-4-8(9)10-6-7-2-3-7/h7-8,10-11H,2-6H2,1H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOLCGOEOKASQD-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NCC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1NCC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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